REACTION_CXSMILES
|
[BH4-].[Na+].[N:3]1[CH:8]=[C:7]([C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[O:10])[CH:6]=[N:5][CH:4]=1>O.CO>[OH:10][CH:9]([C:7]1[CH:6]=[N:5][CH:4]=[N:3][CH:8]=1)[C:11]([CH3:14])([CH3:12])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)C(C)(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated again in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)(C)C)C=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |